Cordycepin -

Cordycepin

Catalog Number: EVT-7962494
CAS Number:
Molecular Formula: C10H13N5O3
Molecular Weight: 251.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
9H-Purine, 6-amino-9-(3-deoxy-beta-D-ribofuranosyl)- is a natural product found in Aspergillus nidulans, Ophiocordyceps sinensis, and Cordyceps militaris with data available.
Source and Classification

Cordycepin is classified as a nucleoside analog due to its structural similarity to adenosine, differing only by the absence of a hydroxyl group at the 3' position of the ribose sugar. Its primary natural source is the entomopathogenic fungus Cordyceps militaris, although it can also be synthesized through various chemical methods. The compound plays a crucial role in cellular processes, particularly in inhibiting RNA synthesis, which underlies its therapeutic effects.

Synthesis Analysis

The synthesis of cordycepin can be achieved through several methods, with two notable approaches outlined below:

Molecular Structure Analysis

Cordycepin's molecular formula is C₁₁H₁₃N₅O₄, with a molar mass of approximately 267.25 g/mol. The structure consists of a purine base (adenine) attached to a ribose sugar that lacks a hydroxyl group at the 3' position, which is critical for its biological activity.

  • Key Structural Features:
    • Purine Base: The adenine moiety contributes to its nucleoside characteristics.
    • Ribose Sugar: The absence of the hydroxyl group at the 3' position differentiates it from adenosine and allows it to inhibit RNA synthesis effectively.
Chemical Reactions Analysis

Cordycepin participates in several chemical reactions that underscore its biological activity:

  • Inhibition of RNA Synthesis: Cordycepin acts as a chain terminator during RNA synthesis by being incorporated into RNA strands, preventing further elongation .
  • Metabolic Pathways: It can interfere with various metabolic pathways due to its structural similarity to adenosine, affecting cellular processes such as energy metabolism and signaling pathways.
Mechanism of Action

The mechanism of action of cordycepin primarily involves its incorporation into RNA during transcription:

  • Inhibition of RNA Polymerase: Once incorporated into RNA, cordycepin prevents the addition of further nucleotides due to the absence of the hydroxyl group at the 3' position, leading to premature termination of RNA synthesis .
  • Impact on Cellular Functions: This inhibition affects various cellular processes including proliferation and differentiation, making cordycepin a candidate for cancer therapy and other applications where modulation of cell growth is desired.
Physical and Chemical Properties Analysis

Cordycepin exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water and ethanol but less soluble in organic solvents.
  • Stability: Cordycepin is relatively stable under acidic conditions but can degrade under alkaline conditions or prolonged exposure to light.
  • Melting Point: The melting point ranges between 200°C and 210°C.

These properties are crucial for its formulation in pharmaceutical applications.

Applications

Cordycepin has a wide range of scientific applications:

  • Pharmaceuticals: Due to its anti-cancer properties, it is being explored as an adjunct therapy in cancer treatment protocols.
  • Anti-inflammatory Agents: Cordycepin has shown potential in reducing inflammation in various models.
  • Antiviral Activity: Studies have indicated that cordycepin can inhibit viruses such as herpes simplex virus by interfering with viral RNA synthesis.
  • Metabolic Disorders: Its role in modulating metabolic pathways makes it a candidate for research into treatments for diabetes and obesity .
Biosynthesis and Metabolic Pathways of Cordycepin

Gene Clusters and Enzymatic Machinery in Cordycepin Production

Cordycepin (3′-deoxyadenosine) is biosynthesized primarily via a specialized gene cluster (Cns1–Cns4) in Cordyceps militaris. This cluster was identified through comparative genomics with Aspergillus nidulans and functionally validated via heterologous expression in Saccharomyces cerevisiae [1] [5] [6].

Role of Cns1–Cns4 Genes in Biosynthetic Pathways

The Cns cluster encodes four key enzymes:

  • Cns1: A short-chain dehydrogenase/reductase (SDR) that catalyzes the reduction of 2′-carbonyl-3′-deoxyadenosine (2′-C-3′-dA) to cordycepin.
  • Cns2: A metallophosphatase responsible for dephosphorylating 3′-AMP to form 2′-C-3′-dA.
  • Cns3: A bifunctional enzyme with an N-terminal nucleotide kinase (NK) domain (phosphorylates adenosine to 3′-AMP) and a C-terminal histidine triad (HisG) domain (synthesizes pentostatin).
  • Cns4: An ATP-binding cassette (ABC) transporter exporting pentostatin extracellularly [1] [5] [6].

These enzymes form a protein complex localized to lipid droplets, streamlining cordycepin production from adenosine via 3′-AMP and 2′-C-3′-dA intermediates. Heterologous expression of Cns1 and Cns2 in S. cerevisiae yields 137.27 mg/L cordycepin, confirming sufficiency for core biosynthesis [6].

Phosphorylation and Reduction Mechanisms in Cordycepin Triphosphate Formation

Cordycepin undergoes intracellular phosphorylation to form bioactive cordycepin triphosphate (CoTP). This process involves:

  • Adenosine Kinase: Converts cordycepin to 3′-deoxy-AMP.
  • Adenylate Kinase: Phosphorylates 3′-deoxy-AMP to 3′-deoxy-ADP.
  • Nucleoside Diphosphate Kinase: Generates CoTP from 3′-deoxy-ADP [6] [10].

CoTP acts as a molecular mimic of ATP, competitively inhibiting adenylate cyclase and disrupting cAMP-dependent signaling pathways. Molecular dynamics simulations confirm CoTP binds adenylate cyclase with higher affinity (interaction score: −180.5) than ATP, blocking cAMP synthesis [3] [10].

Table 1: Enzymatic Components of Cordycepin Biosynthesis

GeneProtein FunctionCatalytic ReactionSubcellular Localization
Cns1Oxidoreductase2′-C-3′-dA → CordycepinLipid droplets
Cns2Phosphohydrolase3′-AMP → 2′-C-3′-dALipid droplets
Cns3-NNucleotide kinaseAdenosine → 3′-AMPCytosol
Cns3-CPhosphoribosyltransferase (HisG)Pentostatin synthesisCytosol
Cns4ABC transporterPentostatin exportCell membrane

Co-Production of Safeguard Metabolites: Pentostatin Synergy

Cordycepin biosynthesis is intrinsically coupled with pentostatin (deoxycoformycin) production via a "protector-protégé" system:

  • Detoxification Role: Pentostatin potently inhibits adenosine deaminase (ADA), which converts cordycepin to inactive 3′-deoxyinosine.
  • Genetic Coordination: The Cns3 HisG domain synthesizes pentostatin, while Cns4 exports it extracellularly. This maintains subtoxic cordycepin levels in producing cells [2] [5] [6].

Disruption of Cns3 or Cns4 reduces cordycepin yields by 90%, confirming pentostatin’s essential role as a biochemical safeguard [5]. This dual-biosystem enables high-yield cordycepin production (up to 14.3 g/L in engineered C. militaris strains) [1].

Evolutionary Conservation of Biosynthetic Clusters Across Fungal Taxa

The Cns cluster exhibits lineage-specific conservation:

  • Cordycipitaceae Family: Functional orthologs exist in C. kyushuensis (ck1–ck4) and C. cicadae (cc1–cc4), sharing >85% amino acid identity with Cns1–Cns4 [6] [7].
  • Ascomycota Divergence: Aspergillus nidulans harbors a homologous cluster but produces lower cordycepin titers (≤1 g/L). Ophiocordyceps sinensis lacks the cluster entirely, explaining its negligible cordycepin content [2] [6].

Phylogenomic analysis dates the cluster’s emergence to ~75 MYA, coinciding with insect-pathogenic specialization in Cordyceps. Horizontal gene transfer from bacteria is hypothesized due to bacterial-like "protector-protégé" organization [5] [7].

Table 2: Evolutionary Distribution of Cordycepin Biosynthesis Genes

Fungal SpeciesGene ClusterCordycepin YieldADA Inhibition Activity
Cordyceps militarisCns1–Cns4Up to 14.3 g/LYes (pentostatin)
Cordyceps kyushuensisck1–ck4~8.5 g/LYes
Cordyceps cicadaecc1–cc4~5.2 g/LYes
Aspergillus nidulansanCns1–anCns4≤1 g/LWeak
Ophiocordyceps sinensisAbsentNot detectedNo

Complementary Biosynthetic PathwaysBeyond the canonical Cns pathway, C. militaris employs auxiliary routes:

  • cAMP-Dependent Pathway: Upregulation of ATP synthases increases 3′,5′-cyclic AMP (cAMP). cAMP is converted to 3′-AMP via phosphodiesterases, feeding cordycepin synthesis independently of Cns3. This pathway elevates cordycepin by 51.2% in wild-type strains upon adenosine supplementation [4] [9].
  • RNA Degradation: 2′,3′-cAMP from mRNA hydrolysis is dephosphorylated to 3′-AMP by Cns2, linking RNA turnover to cordycepin production [6].

These pathways explain cordycepin yields in Cns-defective strains and enable metabolic engineering strategies bypassing core clusters [4] [9].

Table 3: Cordycepin Biosynthesis Pathways and Key Components

Pathway TypeKey ComponentsSubstrateProductYield Contribution
Core (Cns1–Cns4)Cns3-N, Cns2, Cns1AdenosineCordycepinPrimary (70–85%)
cAMP-DependentATP synthase, PDE, Cns2, Cns1Adenosine/ATPCordycepinSecondary (15–30%)
RNA-DerivedRNAse, 2′,3′-cAMP phosphatasemRNA3′-AMPMinor (<5%)

Properties

Product Name

Cordycepin

IUPAC Name

2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol

Molecular Formula

C10H13N5O3

Molecular Weight

251.24 g/mol

InChI

InChI=1S/C10H13N5O3/c11-8-7-9(13-3-12-8)15(4-14-7)10-6(17)1-5(2-16)18-10/h3-6,10,16-17H,1-2H2,(H2,11,12,13)

InChI Key

OFEZSBMBBKLLBJ-UHFFFAOYSA-N

SMILES

C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO

Canonical SMILES

C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO

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